molecular formula C15H14Cl2N2 B1447768 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride CAS No. 40658-52-4

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride

Cat. No.: B1447768
CAS No.: 40658-52-4
M. Wt: 293.2 g/mol
InChI Key: RJFBFBAYNXASBK-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a benzylamino group and a 4-chlorophenyl group attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride typically involves the reaction of benzylamine with 4-chlorobenzyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The benzylamino and 4-chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-4-chlorophenyl acetic acid, while reduction could produce benzylamino-4-chlorophenyl ethylamine.

Scientific Research Applications

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-2-phenylacetonitrile: Lacks the 4-chloro substituent, which may affect its biological activity.

    2-(Amino)-2-(4-chlorophenyl)acetonitrile: Lacks the benzyl group, which may influence its chemical reactivity and applications.

Uniqueness

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride is unique due to the presence of both benzylamino and 4-chlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(benzylamino)-2-(4-chlorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15,18H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFBFBAYNXASBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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